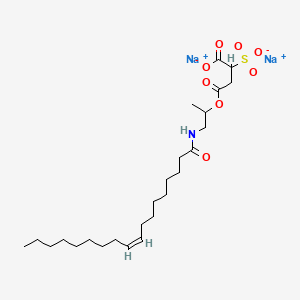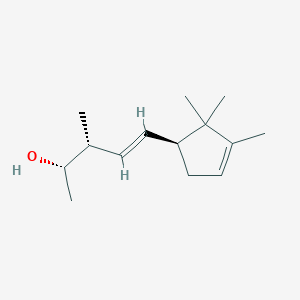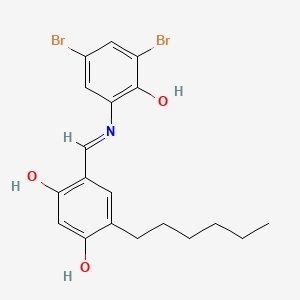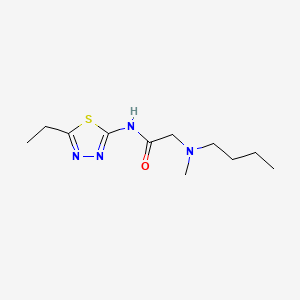
Vancomycin, 29-((4-((1,1'-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vancomycin, 29-((4-((1,1’-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)- is a complex glycopeptide antibiotic derivative. Vancomycin itself is a well-known antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This derivative is a modified form of vancomycin, designed to enhance its efficacy and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the core structure of vancomycin. The process typically includes:
Functional Group Protection: Protecting reactive groups to prevent unwanted reactions.
Substitution Reactions: Introducing the biphenyl and piperazine moieties through nucleophilic substitution.
Glycosylation: Adding the sugar moieties to the vancomycin core.
Deprotection: Removing the protective groups to yield the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Fermentation: Producing the core antibiotic through microbial fermentation.
Chemical Modification: Using chemical synthesis techniques to introduce the desired modifications.
Purification: Employing chromatography and crystallization to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidative degradation under certain conditions.
Reduction: Reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: Used as a model compound for studying glycopeptide antibiotics.
Biology: Investigated for its interactions with bacterial cell walls.
Medicine: Explored for its enhanced antibacterial properties.
Industry: Potential use in developing new antibiotics and therapeutic agents.
作用機序
The mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, inhibiting cell wall synthesis. This leads to cell lysis and death. The modifications in this derivative may enhance binding affinity and stability, improving its antibacterial efficacy.
類似化合物との比較
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity.
Oritavancin: A semisynthetic glycopeptide with enhanced potency.
Uniqueness
This compound’s unique modifications, such as the biphenyl and piperazine moieties, may provide improved pharmacokinetic properties, stability, and efficacy compared to other glycopeptide antibiotics.
特性
CAS番号 |
562105-22-0 |
|---|---|
分子式 |
C76H81ClN10O19 |
分子量 |
1474.0 g/mol |
IUPAC名 |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[[4-[(4-phenylphenyl)methyl]piperazin-1-yl]methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34,36,38,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C76H81ClN10O19/c1-37(2)28-51(85(6)75(103)106-76(3,4)5)69(96)83-63-65(92)43-19-23-54(49(77)30-43)105-56-32-44-31-55(67(56)94)104-45-20-16-41(17-21-45)64(91)62-73(100)82-61(74(101)102)47-33-53(89)48(36-87-26-24-86(25-27-87)35-38-12-14-40(15-13-38)39-10-8-7-9-11-39)66(93)58(47)46-29-42(18-22-52(46)88)59(70(97)84-62)81-71(98)60(44)80-68(95)50(34-57(78)90)79-72(63)99/h7-23,29-33,37,50-51,59-65,88-89,91-94H,24-28,34-36H2,1-6H3,(H2,78,90)(H,79,99)(H,80,95)(H,81,98)(H,82,100)(H,83,96)(H,84,97)(H,101,102)/t50-,51+,59+,60+,61-,62-,63+,64+,65+/m0/s1 |
InChIキー |
QKXJCNMZXBJJNY-VXRMPCAASA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=CC(=C(C(=C7C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)O)CN9CCN(CC9)CC1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O)O)Cl)O)N(C)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=CC(=C(C(=C7C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)O)CN9CCN(CC9)CC1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O)O)Cl)O)N(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


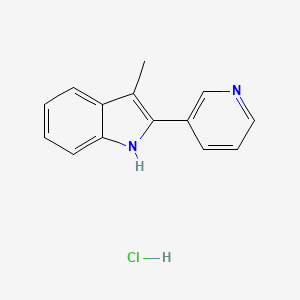
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
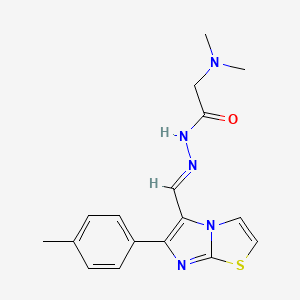

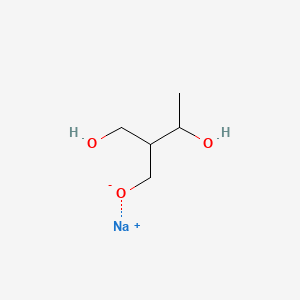
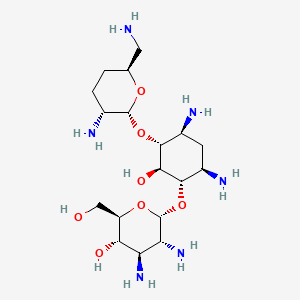
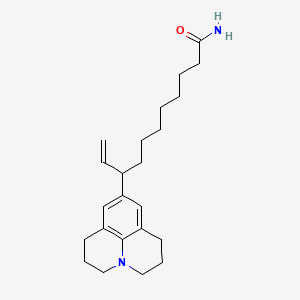
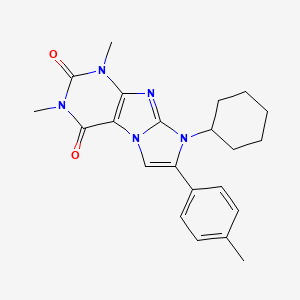
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)

